molecular formula C9H16O B14297429 Cyclohexanemethanol, 1-ethenyl- CAS No. 125138-00-3

Cyclohexanemethanol, 1-ethenyl-

Cat. No.: B14297429
CAS No.: 125138-00-3
M. Wt: 140.22 g/mol
InChI Key: HITXJOWEZMDKGJ-UHFFFAOYSA-N
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Description

. It is a naturally occurring compound found in various essential oils and has a range of applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanemethanol, 1-ethenyl-, can be synthesized through several methods. One common approach involves the hydrogenation of phenol, which produces cyclohexanol. This intermediate can then undergo further reactions to introduce the ethenyl group .

Industrial Production Methods

Industrial production of cyclohexanemethanol, 1-ethenyl-, typically involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process yields a mixture of cyclohexanol and cyclohexanone, which can be further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanol, 1-ethenyl-, undergoes various chemical reactions, including:

    Oxidation: Converts the alcohol group to a ketone or carboxylic acid.

    Reduction: Reduces the ethenyl group to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Chromic acid or potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Cyclohexanone or cyclohexanoic acid.

    Reduction: Cyclohexanemethanol, 1-ethyl-.

    Substitution: Cyclohexylmethyl chloride or bromide.

Scientific Research Applications

Cyclohexanemethanol, 1-ethenyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanemethanol, 1-ethenyl-, involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. These interactions contribute to its biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Cyclohexanemethanol, 1-ethenyl-, can be compared with other similar compounds, such as:

Cyclohexanemethanol, 1-ethenyl-, stands out due to its unique combination of the cyclohexane ring and the ethenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

125138-00-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(1-ethenylcyclohexyl)methanol

InChI

InChI=1S/C9H16O/c1-2-9(8-10)6-4-3-5-7-9/h2,10H,1,3-8H2

InChI Key

HITXJOWEZMDKGJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCCC1)CO

Origin of Product

United States

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